6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
6-Fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a fluorinated coumarin derivative featuring a 1,2,4-oxadiazole substituent. Its structure combines a coumarin core (a benzopyrone scaffold) with a 4-fluorophenyl-substituted oxadiazole moiety. This compound is of interest in medicinal chemistry due to the known pharmacological activities of coumarins (anticoagulant, antimicrobial) and oxadiazoles (anti-inflammatory, anticancer) .
Properties
IUPAC Name |
6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F2N2O3/c18-11-3-1-9(2-4-11)15-20-16(24-21-15)13-8-10-7-12(19)5-6-14(10)23-17(13)22/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDPVURXFFLZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a 4-fluorophenyl hydrazine derivative, which is then reacted with a suitable carboxylic acid to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-one derivatives .
Scientific Research Applications
6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Crystallographic Parameters of Analogues
Table 2: Substituent Effects
Biological Activity
6-Fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone backbone fused with a 1,2,4-oxadiazole moiety and a fluorophenyl substituent. The presence of fluorine atoms enhances its lipophilicity and may influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅F₂N₃O₃ |
| Molecular Weight | 353.33 g/mol |
| CAS Number | 2770606-57-8 |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes involved in critical cellular pathways, including:
- Anti-inflammatory effects : By modulating inflammatory pathways through enzyme inhibition.
- Anticancer properties : Targeting proteins involved in cancer cell proliferation and survival, such as thymidylate synthase and HDAC.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects.
Case Study:
A study conducted by demonstrated that derivatives of 1,2,4-oxadiazole exhibit high bioactivity against cancer cells. The structure-activity relationship (SAR) analysis revealed that substitutions on the oxadiazole ring significantly influence anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it possesses broad-spectrum antibacterial activity:
- Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
A comparative study showed that compounds similar to this one exhibited a 16 to 32-fold increase in antibacterial activity compared to traditional antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokine production. This action can be crucial in treating diseases characterized by chronic inflammation.
Case Studies
- Antitumor Activity : A recent investigation assessed the efficacy of various oxadiazole derivatives against A431 human epidermoid carcinoma cells. The study reported that compounds with similar structural features to this compound demonstrated significant growth inhibition .
- Antibacterial Efficacy : Another study focused on the antibacterial properties against Gram-positive and Gram-negative bacteria. The findings indicated that the compound exhibited superior activity compared to existing antibiotics .
Q & A
Q. How can in vivo efficacy and pharmacokinetics be optimized for preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
